molecular formula C12H18O3S B3022634 p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester CAS No. 38261-81-3

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester

Cat. No.: B3022634
CAS No.: 38261-81-3
M. Wt: 242.34 g/mol
InChI Key: HPEVJTNZYIMANV-JTQLQIEISA-N
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Description

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester: is an organic compound that belongs to the class of alkyl arylsulfonate esters. It is derived from p-toluenesulfonic acid and (S)-2-methylbutanol. This compound is known for its utility in various chemical reactions, particularly in organic synthesis, due to its strong acidic properties and ability to act as a catalyst.

Scientific Research Applications

Chemistry: p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is used as a catalyst in various organic synthesis reactions, including esterifications and transesterifications. Its strong acidic nature makes it effective in promoting these reactions under mild conditions.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules through esterification, aiding in the study of enzyme mechanisms and protein modifications.

Industry: Industrially, this compound is employed in the production of pharmaceuticals, agrochemicals, and polymers. Its role as a catalyst in polymerization reactions is particularly noteworthy.

Mechanism of Action

Target of Action

It’s known that p-toluenesulfonic acid, a related compound, interacts with proteins such as lysozyme c and pro-cathepsin h .

Mode of Action

Tosylates, a class of compounds to which our compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that (S)-2-Methylbutyl 4-methylbenzenesulfonate might interact with its targets through similar mechanisms.

Biochemical Pathways

The related compound p-toluenesulfonic acid has been used as an enzyme inhibitor in studies on the binding of co2 in bakers’ yeast cells , suggesting potential effects on metabolic pathways.

Pharmacokinetics

P-toluenesulfonic acid, a related compound, is known to be a highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This suggests that the compound could have good bioavailability.

Result of Action

Tosylates, a class of compounds to which our compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that the compound could potentially alter the structure or function of its target molecules.

Safety and Hazards

P-Toluenesulfonic acid is a skin irritant . It is classified as corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Deep eutectic solvents (DESs) based on p-toluenesulfonic acid are a new solvent class still under investigation for extraction/separation . This work proposes a feasible and green strategy for the low-cost and environmentally friendly hydrolysis of waste PET .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester typically involves the esterification of p-toluenesulfonic acid with (S)-2-methylbutanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid itself. The reaction conditions often include heating the mixture to reflux to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products. The use of azeotropic distillation can also be employed to remove water formed during the reaction, thereby shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The primary reaction for the formation of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is esterification, where p-toluenesulfonic acid reacts with (S)-2-methylbutanol.

    Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to p-toluenesulfonic acid and (S)-2-methylbutanol.

    Substitution Reactions: The ester group can be substituted by nucleophiles in various organic reactions.

Common Reagents and Conditions:

    Esterification: Sulfuric acid, p-toluenesulfonic acid, heat.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Major Products:

    Hydrolysis: p-Toluenesulfonic acid and (S)-2-methylbutanol.

    Substitution: Depending on the nucleophile, products can include sulfonamides or other esters.

Comparison with Similar Compounds

    Methanesulfonic Acid Esters: These esters are also strong acids and are used in similar applications but may differ in their reactivity and solubility.

    Benzenesulfonic Acid Esters: These compounds share similar acidic properties but have different steric and electronic effects due to the benzene ring.

Uniqueness: p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester is unique due to the presence of the (S)-2-methylbutyl group, which can impart chirality to the molecule. This can be advantageous in asymmetric synthesis and in the production of chiral pharmaceuticals.

Properties

IUPAC Name

[(2S)-2-methylbutyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEVJTNZYIMANV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63526-71-6, 38261-81-3
Record name 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (S)-(+)-2-Methylbutyl p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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